2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)-N-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

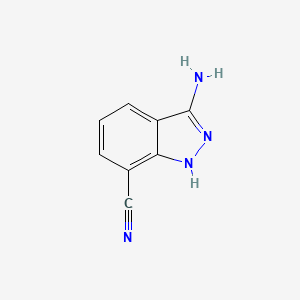

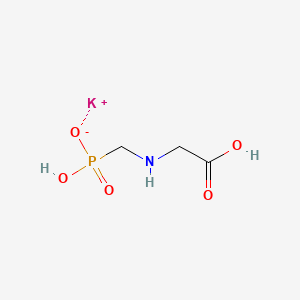

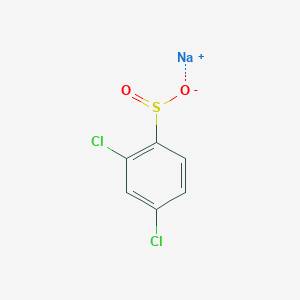

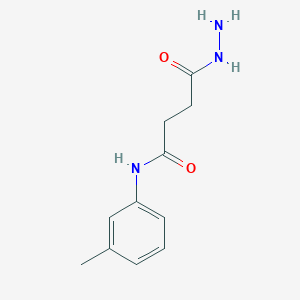

“2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)-N-phenylacetamide” is a unique chemical compound with the empirical formula C12H11N3O2 and a molecular weight of 229.23 . It is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The SMILES string representation of this compound isO=C(N)CN1N=C(C2=CC=CC=C2)C(C=O)=C1 . This provides a text-based representation of the compound’s molecular structure. Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not specified in the available resources.Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

A variety of pyrazole-imidazole-triazole hybrids, incorporating structures similar to 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)-N-phenylacetamide, have been synthesized and evaluated for their antimicrobial efficacy. One study demonstrated that these compounds exhibit significant antimicrobial activity, with certain derivatives showing superior potency against fungi such as A. niger compared to reference drugs like Fluconazole. This highlights the potential of these compounds in developing new antimicrobial agents (Punia et al., 2021).

Anticonvulsant Activity

Research has explored the synthesis of alkanamide derivatives bearing pyrazole rings, similar to the core structure of 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)-N-phenylacetamide, for their potential anticonvulsant activities. These compounds were tested in models like the maximal electroshock test, revealing that certain derivatives exhibit significant anticonvulsant effects. This points towards the utility of these molecules in the development of new antiepileptic drugs (Tarikogullari et al., 2010).

Antitumor and Antioxidant Activities

Several studies have focused on synthesizing novel derivatives of 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)-N-phenylacetamide to assess their antitumor and antioxidant activities. Compounds incorporating this structural motif have shown promising antitumor activity against various cancer cell lines, along with significant antioxidant properties. This underscores the potential application of these compounds in cancer therapy and as antioxidant agents (Al-Sanea et al., 2020).

Cholinesterase Inhibitory Activity

Compounds bearing the phenylacetamide and pyrazole moieties, akin to 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)-N-phenylacetamide, have been synthesized to evaluate their inhibitory activity against cholinesterases. These molecules exhibit moderate and selective acetylcholinesterase inhibitory activity, indicating their potential use in treating disorders like Alzheimer's disease (Tarikogullari et al., 2015).

Glutaminase Inhibition

Research into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share a resemblance to 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)-N-phenylacetamide, has revealed their potent and selective inhibition of kidney-type glutaminase. This enzymatic inhibition is crucial for cancer treatment, as it can attenuate the growth of tumor cells, highlighting the potential therapeutic applications of these compounds in oncology (Shukla et al., 2012).

Propiedades

IUPAC Name |

2-(4-formyl-3-phenylpyrazol-1-yl)-N-phenylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O2/c22-13-15-11-21(20-18(15)14-7-3-1-4-8-14)12-17(23)19-16-9-5-2-6-10-16/h1-11,13H,12H2,(H,19,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUFPSLKDFHCUKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C=C2C=O)CC(=O)NC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)-N-phenylacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-Fluoro-benzyl)-[2-(1H-indol-3-YL)-ethyl]-amine oxalate](/img/structure/B1324581.png)

![4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid](/img/structure/B1324603.png)